1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-6-fluoro-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(14)13-5-4-11(15)9-6-8(12)2-3-10(9)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXOTJGEOPOODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluoro-substituted aniline and acetylacetone.
Cyclization Reaction: The reaction proceeds through a cyclization process, often catalyzed by an acid or base, to form the tetrahydroquinoline ring structure.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include various substituted tetrahydroquinoline derivatives with potential biological activities .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that 1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one exhibits antimicrobial properties against various pathogens.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Properties
- Neuroprotective Effects
Synthetic Applications
- Chemical Synthesis
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one with structurally related tetrahydroquinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Substituent Variations at the 1-Position
1-Acetyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one
- Molecular Formula: C₁₂H₁₃NO₃
- Molecular Weight : 219.24 g/mol .
- Key Differences : Replacing the 6-fluoro substituent with a methoxy group reduces electronegativity and increases steric bulk. Methoxy derivatives typically exhibit altered solubility and metabolic stability compared to fluoro analogs .
1-(2,4-Dichlorobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Fluorine vs. Halogen/Other Substituents
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Molecular Formula: C₁₂H₁₁ClFNO
- Molecular Weight : 239.67 g/mol .
- This compound’s dihydroquinolinone scaffold (vs. tetrahydroquinolinone) reduces ring saturation, impacting planarity and binding interactions .
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
Amino-Functionalized Analogs
6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound 25)
- Molecular Formula : C₁₃H₁₉FN₂O
- Molecular Weight : 262.31 g/mol .
- The 8-fluoro substituent may direct regioselectivity in further functionalization .
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 27)
Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods.
Biological Activity
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS No. 38470-30-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 207.2 g/mol. The compound features a tetrahydroquinoline core with an acetyl group at the 1-position and a fluorine atom at the 6-position, which may influence its biological activity and pharmacokinetics.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Fluoro-substituted aniline and acetylacetone.
- Cyclization Reaction : The cyclization is catalyzed by an acid or base to form the tetrahydroquinoline structure.
- Purification : Techniques such as recrystallization or chromatography are employed to enhance yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural similarity to biologically active molecules suggests that it may bind to receptors influencing signaling pathways related to cell proliferation and apoptosis.
Pharmacological Studies
Research indicates several pharmacological effects of this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been reported to modulate inflammatory responses in cellular models.
Study on Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Research
A separate investigation focused on the anti-inflammatory properties of this compound in vitro. Results indicated that it effectively reduced pro-inflammatory cytokine production in macrophage cell lines when stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Comparison with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetyl-1,2,3,4-tetrahydroquinolin-4-one | Lacks fluorine atom | Reduced antimicrobial activity |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | Lacks acetyl group | Different solubility profile |
Q & A
What are the key synthetic pathways and reaction conditions for preparing 1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one?
Level: Basic
Methodological Answer:
The synthesis typically involves fluorination of tetrahydroquinoline precursors followed by acetylation. A common route uses LiAlH₄ in THF for reduction steps and SOCl₂/CHCl₃ for halogenation . For regioselective fluorination, cyclization of catechol amines followed by deoxyfluorination is effective, as demonstrated in analogous tetrahydroquinoline derivatives . Key steps include:
Reduction: LiAlH₄ in anhydrous THF (24 h, room temperature).
Acetylation: Acetyl chloride with 4-dimethylaminopyridine (DMAP) and K₂CO₃ in dioxane under reflux .
Purification: Column chromatography using silica gel and solvent gradients.
How can regioselectivity challenges in fluorinating tetrahydroquinoline derivatives be addressed?
Level: Advanced
Methodological Answer:
Regioselectivity in fluorination is influenced by directing groups and reaction conditions. For 6-fluoro derivatives, deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) on hydroxyl precursors ensures specificity . Computational modeling (DFT) can predict electron density at potential fluorination sites, guiding precursor design. Competing fluorination at the 7-position can be minimized by steric hindrance from acetyl or methyl groups .
What purification methods are most effective for isolating this compound?
Level: Basic
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (70–90% purity).
- Recrystallization: Ethanol/water mixtures yield high-purity crystals (>95%).
- TLC Monitoring: Hexane:ethyl acetate (3:1) with UV detection at 254 nm .
How to resolve discrepancies in ¹H NMR spectra for structurally similar tetrahydroquinoline derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in aromatic proton signals often arise from conformational flexibility or solvent effects. For example:
- Acetyl Group Shielding: The acetyl group at position 1 deshields adjacent protons, shifting δ values by 0.2–0.5 ppm .
- Fluorine Coupling: ⁶J coupling between fluorine and distal protons can split signals. Use ¹⁹F-decoupled NMR or 2D COSY to assign peaks .
Example Data from Analogous Compounds:
| Compound | δ (¹H, aromatic) | Splitting Pattern |
|---|---|---|
| 4k | 6.78 (d, J=8.5 Hz) | Doublet (1H) |
| 4l | 6.82 (dd, J=8.5, 2.0 Hz) | Doublet of doublets (1H) |
What analytical data is essential for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assign all protons and carbons, noting fluorine coupling in ¹H NMR.
- HRMS: Confirm molecular formula (e.g., C₁₁H₁₂FNO₂ requires m/z 209.0851).
- Melting Point: Compare with literature (e.g., analogs in melt at 120–125°C).
- IR: Confirm acetyl C=O stretch at ~1700 cm⁻¹.
What strategies optimize reaction yields in multistep syntheses of fluorinated tetrahydroquinolines?
Level: Advanced
Methodological Answer:
- Stepwise Protection: Protect reactive amines with Boc groups before fluorination .
- Catalytic Systems: Use Pd/C or Raney Ni for hydrogenation steps (80–90% yield).
- Microwave-Assisted Synthesis: Reduces reaction time for acetylation (30 mins vs. 24 h) .
What safety protocols are critical when handling fluorinated tetrahydroquinoline intermediates?
Level: Basic
Methodological Answer:
- Fluorination Reagents: DAST and Deoxo-Fluor® require inert atmosphere (N₂/Ar) and PPE (gloves, face shield).
- Solvent Disposal: Halogenated waste (CHCl₃) must be segregated .
- First Aid: For skin contact, wash with 10% NaHCO₃ solution and seek medical attention .
How to design analogs to study structure-activity relationships (SAR) for acetylcholinesterase inhibition?
Level: Advanced
Methodological Answer:
- Core Modifications: Vary substituents at positions 2 (acetyl vs. benzoyl) and 6 (fluoro vs. chloro) .
- Biological Assays: Use Ellman’s method to measure IC₅₀ values.
- Docking Studies: AutoDock Vina to predict binding to acetylcholinesterase active sites .
How to validate the purity of intermediates using chromatographic techniques?
Level: Basic
Methodological Answer:
- HPLC: C18 column, acetonitrile/water (60:40), flow rate 1 mL/min, UV detection at 220 nm.
- GC-MS: For volatile intermediates; compare retention times with standards .
What mechanistic insights explain the acetylcholinesterase inhibition of 1-Acetyl-6-fluoro derivatives?
Level: Advanced
Methodological Answer:
The acetyl group mimics acetylcholine’s carbonyl, while fluorine enhances electron-withdrawing effects, stabilizing enzyme-inhibitor complexes. Kinetic studies (Lineweaver-Burk plots) show mixed inhibition, suggesting binding to both catalytic and peripheral sites . Mutagenesis studies (e.g., Trp86Ala in AChE) further validate binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
